1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride
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Overview
Description
1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C9H9BrClN. It is a cyclopropane derivative featuring a bromine and chlorine-substituted phenyl ring.
Preparation Methods
The synthesis of 1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-chlorobenzene.
Cyclopropanation: The phenyl ring undergoes cyclopropanation using a suitable cyclopropane precursor under specific conditions.
Amine Introduction: The cyclopropane derivative is then reacted with an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It is employed in studies investigating the interaction of cyclopropane derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(5-Bromo-2-chlorophenyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)cyclopropanamine Hydrochloride: This compound lacks the bromine substituent, which may affect its reactivity and biological activity.
1-(5-Bromo-2-pyrimidinyl)cyclopropanamine Hydrochloride: This compound features a pyrimidine ring instead of a phenyl ring, leading to different chemical properties and applications.
1-(2-Bromo-5-methoxyphenyl)cyclopropanamine:
Properties
Molecular Formula |
C9H10BrCl2N |
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Molecular Weight |
282.99 g/mol |
IUPAC Name |
1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-6-1-2-8(11)7(5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
InChI Key |
DSSAJHRUHZEASO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Br)Cl)N.Cl |
Origin of Product |
United States |
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